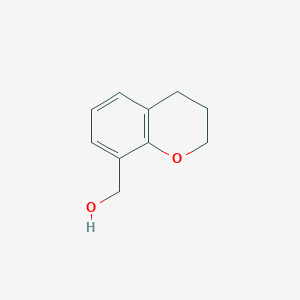
3-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several functional groups and structural features, including a chromen-2-one group, a tetrahydroisoquinoline group, and a dimethylphenoxy group. These groups are common in many biologically active compounds and could potentially confer various properties to the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or structural feature. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a chromen-2-one moiety, which is a bicyclic system consisting of a benzene ring fused to a pyran ring with a carbonyl group at the 2-position. It also contains a tetrahydroisoquinoline moiety, which is a type of isoquinoline with four additional hydrogen atoms, making it a saturated compound .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the conditions and the reagents present. The carbonyl group in the chromen-2-one moiety could potentially undergo nucleophilic addition reactions, while the aromatic rings present in the structure could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the carbonyl group in the chromen-2-one moiety could potentially increase the compound’s solubility in polar solvents .Scientific Research Applications
Enantioselective Synthesis and Alkaloid Production
Research on similar tetrahydroisoquinoline derivatives highlights their significance in the enantioselective synthesis of various alkaloids. For instance, controlled alkylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile can lead to the production of compounds like laudanosine and armepavine. These processes are critical for generating pharmacologically active substances with potential applications in medicinal chemistry (Blank & Opatz, 2011).
Catalyst Design and Stereochemical Control
Optically active diaryl tetrahydroisoquinoline derivatives have been explored for their stereochemical configurations and applications in catalysis. The precise control over stereochemistry in these molecules is crucial for their effectiveness as catalysts in synthetic organic chemistry, demonstrating the importance of structural design in enhancing reaction outcomes (Naicker, Govender, Kruger, & Maguire, 2011).
Redox Reactions and Cyclisation
The reactivity of amine oxides with metal ions to produce tetrahydroisoquinolines through redox reactions and cyclisation processes is a significant area of study. These reactions open pathways for synthesizing complex heterocyclic structures, underlining the versatility of tetrahydroisoquinoline derivatives in synthetic chemistry (Smith, Norman, & Rowley, 1970).
Synthetic Pathways and Heterocyclic Chemistry
Investigations into the synthetic routes of isoquinoline derivatives reveal their potential in constructing diverse heterocyclic compounds. These synthetic methodologies can lead to the production of molecules with varying pharmacological activities, highlighting the importance of such compounds in drug development and chemical biology (Rozhkova, Galata, Vshivkova, & Shklyaev, 2013).
Future Directions
The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. If it exhibits interesting biological activity, it could potentially be developed into a pharmaceutical drug. Alternatively, if it has unique physical or chemical properties, it could find use in materials science or other fields .
properties
IUPAC Name |
3-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29NO6/c1-18-11-19(2)13-22(12-18)36-17-25-23-16-28(35-4)27(34-3)15-20(23)9-10-31(25)29(32)24-14-21-7-5-6-8-26(21)37-30(24)33/h5-8,11-16,25H,9-10,17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLRTFGUCNTYDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC5=CC=CC=C5OC4=O)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2882555.png)
![Methyl 2-fluorosulfonyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylate](/img/structure/B2882556.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylic acid](/img/structure/B2882558.png)

![2-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2882562.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2882563.png)


![Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2882567.png)


![3-[4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid](/img/structure/B2882571.png)
![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2882572.png)
![N-[(3-chlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B2882576.png)